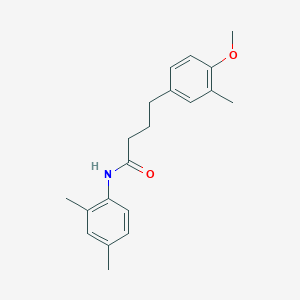
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as DMBA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of amides and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA and cause mutations, leading to the development of cancer. N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to induce the expression of cytochrome P450 enzymes, which can increase the formation of reactive intermediates and DNA damage.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes in the liver. It has also been shown to cause DNA damage and mutations, leading to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It has been used in cancer research and has shown promising results. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a carcinogen and must be handled with care. It is also important to note that N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is not suitable for use in human studies.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One area of research could focus on developing safer and more effective anticancer drugs based on the structure of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Another area of research could focus on developing methods to reduce the toxicity of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Additionally, further research could be conducted on the role of cytochrome P450 enzymes in drug metabolism and their potential implications for drug development.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is synthesized by the reaction of 2,4-dimethylphenylamine with 4-(4-methoxy-3-methylphenyl)-2-butanone in the presence of a base. The reaction is carried out in an organic solvent such as toluene or ethyl acetate. The product is then purified by column chromatography to obtain pure N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been used in cancer research. N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is also used as a tool to study the role of cytochrome P450 enzymes in drug metabolism. It has been shown to induce the expression of cytochrome P450 enzymes in the liver.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-10-18(15(2)12-14)21-20(22)7-5-6-17-9-11-19(23-4)16(3)13-17/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQVRJVTBVXETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)